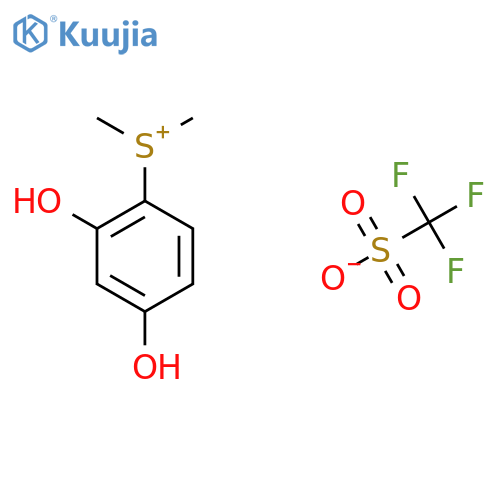

Cas no 180787-54-6 (Dimethyl-2,4-dihydroxyphenylsulfonium triflate)

180787-54-6 structure

商品名:Dimethyl-2,4-dihydroxyphenylsulfonium triflate

Dimethyl-2,4-dihydroxyphenylsulfonium triflate 化学的及び物理的性質

名前と識別子

-

- 2,4-二羟基苯基二甲基锍三氟甲烷磺酸盐

- 2,4-Dihydroxyphenyldimethylsulfonium triflate

- DIMETHYL-2,4-DIHYDROXYPHENYLSULFONIUM TRIFLATE

- (2,4-dihydroxyphenyl)-dimethylsulfanium;trifluoromethanesulfonate

- Dimethyl-2,4-dihydroxyphenylsulfoniumtriflate

- (2,4-dihydroxyphenyl)dimethylsulfonium trifluoromethanesulfonate

- SCHEMBL6658734

- AKOS026672041

- FS-6079

- 180787-54-6

- IQJLWOZFOHQUIQ-UHFFFAOYSA-N

- Dimethyl-2,4-dihydroxyphenylsulfonium triflate

-

- MDL: MFCD05864290

- インチ: 1S/C8H10O2S.CHF3O3S/c1-11(2)8-4-3-6(9)5-7(8)10;2-1(3,4)8(5,6)7/h3-5H,1-2H3,(H-,9,10);(H,5,6,7)

- InChIKey: IQJLWOZFOHQUIQ-UHFFFAOYSA-N

- ほほえんだ: [S+](C)(C)C1C=CC(=CC=1O)O.S(C(F)(F)F)(=O)(=O)[O-]

計算された属性

- せいみつぶんしりょう: 320.00000028g/mol

- どういたいしつりょう: 320.00000028g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 19

- 回転可能化学結合数: 1

- 複雑さ: 272

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 107

じっけんとくせい

- ゆうかいてん: 129-131°C

Dimethyl-2,4-dihydroxyphenylsulfonium triflate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 021801-1g |

Dimethyl-2,4-dihydroxyphenylsulfonium triflate |

180787-54-6 | 99.9% | 1g |

£218.00 | 2022-03-01 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-326865-1g |

Dimethyl-2,4-dihydroxyphenylsulfonium triflate, |

180787-54-6 | 1g |

¥1873.00 | 2023-09-05 | ||

| A2B Chem LLC | AE92743-5g |

Dimethyl-2,4-dihydroxyphenylsulfonium triflate |

180787-54-6 | 5g |

$696.00 | 2024-04-20 | ||

| 1PlusChem | 1P00AKTJ-25g |

Dimethyl-2,4-dihydroxyphenylsulfonium triflate |

180787-54-6 | 25g |

$2904.00 | 2025-02-25 | ||

| A2B Chem LLC | AE92743-1g |

Dimethyl-2,4-dihydroxyphenylsulfonium triflate |

180787-54-6 | 1g |

$232.00 | 2024-04-20 | ||

| 1PlusChem | 1P00AKTJ-250mg |

Dimethyl-2,4-dihydroxyphenylsulfonium triflate |

180787-54-6 | 250mg |

$168.00 | 2025-02-25 | ||

| 1PlusChem | 1P00AKTJ-5g |

Dimethyl-2,4-dihydroxyphenylsulfonium triflate |

180787-54-6 | 5g |

$724.00 | 2025-02-25 | ||

| A2B Chem LLC | AE92743-250mg |

Dimethyl-2,4-dihydroxyphenylsulfonium triflate |

180787-54-6 | 250mg |

$161.00 | 2024-04-20 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-326865-1 g |

Dimethyl-2,4-dihydroxyphenylsulfonium triflate, |

180787-54-6 | 1g |

¥1,873.00 | 2023-07-11 | ||

| Fluorochem | 021801-5g |

Dimethyl-2,4-dihydroxyphenylsulfonium triflate |

180787-54-6 | 99.9% | 5g |

£653.00 | 2022-03-01 |

Dimethyl-2,4-dihydroxyphenylsulfonium triflate 関連文献

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

2. Tunable N-doped hollow carbon spheres induced by an ionic liquid for energy storage applications†Juan Du,Lei Liu,Haixia Wu,Haijun Lv Mater. Chem. Front., 2021,5, 843-850

-

Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

180787-54-6 (Dimethyl-2,4-dihydroxyphenylsulfonium triflate) 関連製品

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量